Superior Potency in Wild-Type AR Binding Affinity (Ki) Compared to Bicalutamide and Apalutamide
Gumelutamide demonstrates a binding affinity constant (Ki) of 7.39 nM for wild-type androgen receptor (AR), which is substantially more potent than the first-generation agent bicalutamide. While direct Ki data for bicalutamide is not available in the same assay, its reported IC50 of approximately 160 nM in cellular transactivation assays implies significantly weaker target engagement. More notably, this Ki value is also numerically lower than the reported binding IC50 of 16 nM for apalutamide, a structurally distinct second-generation AR antagonist , suggesting higher intrinsic affinity.
| Evidence Dimension | Androgen Receptor (AR) Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 7.39 nM for WT AR |
| Comparator Or Baseline | Bicalutamide (IC50 approx. 160 nM cellular activity); Apalutamide (Binding IC50 = 16 nM) |
| Quantified Difference | Gumelutamide Ki is approximately 2.2-fold lower than Apalutamide IC50 (different metrics, cross-study comparison). |
| Conditions | In vitro binding assay (WT AR) |
Why This Matters
Higher binding affinity (lower Ki/IC50) directly correlates with the potential for lower effective dosing and reduced off-target interactions in receptor occupancy studies.
